chemical structure of tert-butyl 2-methyl-1h-indole-1-carboxylate
chemical structure of tert-butyl 2-methyl-1h-indole-1-carboxylate
[1][2][3][4][5]
Executive Summary
tert-Butyl 2-methyl-1H-indole-1-carboxylate (CAS: 98598-96-0 ), often referred to as N-Boc-2-methylindole , is a pivotal heterocyclic building block in medicinal chemistry. It serves as a protected derivative of 2-methylindole, where the tert-butyloxycarbonyl (Boc) group plays a dual role: it protects the indole nitrogen from unwanted protonation or alkylation and electronically modulates the indole ring system.
This compound is extensively utilized in the synthesis of indole-based alkaloids, pharmaceuticals, and materials.[1][2] Its unique reactivity profile—characterized by the capacity for lateral lithiation at the C2-methyl position and directed metalation at the C3 position—makes it a versatile scaffold for constructing complex molecular architectures.
Structural Characterization & Physicochemical Profile[6][8][9]
The molecule consists of a lipophilic indole core substituted at the C2 position with a methyl group and at the N1 position with a Boc moiety. The Boc group exerts a strong electron-withdrawing effect, altering the electron density of the pyrrole ring and influencing the chemical shifts of adjacent protons.
Physicochemical Properties Table[10]
| Property | Data |
| IUPAC Name | tert-Butyl 2-methyl-1H-indole-1-carboxylate |
| CAS Number | 98598-96-0 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to pale yellow crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Spectral Fingerprint (Diagnostic Markers)
The identification of this compound relies on specific NMR signatures that distinguish it from the unprotected precursor, 2-methylindole.
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¹H NMR (Diagnostic Shifts in CDCl₃):
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Boc Group: A strong singlet integrating to 9H appears at δ 1.60–1.70 ppm .
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C2-Methyl: A singlet integrating to 3H appears at δ 2.55–2.65 ppm . Note: This is downfield shifted relative to 2-methylindole (~2.4 ppm) due to the electron-withdrawing nature of the N-Boc group.
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H-7 Aromatic Proton: A doublet or multiplet at δ 8.00–8.15 ppm . Expert Insight: This significant downfield shift (deshielding) is caused by the anisotropic effect of the Boc carbonyl oxygen, which lies in proximity to the H-7 proton. This is the primary confirmation of successful N-protection.
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C3-H: A singlet or fine doublet at δ 6.30–6.40 ppm .
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¹³C NMR (Key Resonances):
Synthetic Pathways & Process Optimization
The synthesis of N-Boc-2-methylindole is a standard protection sequence but requires specific conditions to minimize dimerization or side reactions.
Optimized Synthesis Protocol
Reagents: 2-Methylindole (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Triethylamine (TEA, 1.5 equiv). Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with 2-methylindole and anhydrous DCM under an argon atmosphere.
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Base Addition: Add TEA followed by catalytic DMAP. Stir for 10 minutes at room temperature (RT).
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Boc Introduction: Dissolve Boc₂O in a minimal amount of DCM and add dropwise to the reaction mixture. Caution: Gas evolution (CO₂) may occur if Boc₂O decomposes, though this is rare under these mild conditions.
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Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.4) should disappear, and the less polar product (Rf ~0.7) should appear.
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Workup: Quench with water. Wash the organic layer with 1M HCl (to remove TEA/DMAP), saturated NaHCO₃, and brine.
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Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (0–5% EtOAc in Hexanes).
Reaction Mechanism & Workflow
The following diagram illustrates the catalytic cycle involving DMAP and the nucleophilic substitution pathway.
Figure 1: Catalytic cycle for the Boc-protection of 2-methylindole mediated by DMAP.
Reactivity Landscape & Mechanistic Insights
The N-Boc group is not merely a protecting group; it is a reactive handle that fundamentally alters the indole's chemistry. The electron-withdrawing nature of the carbamate reduces the electron density of the indole ring (deactivating it toward electrophilic aromatic substitution compared to the free indole) but enables unique lithiation chemistry.
Lateral Lithiation (The "Benzylic" Activation)
Unlike simple indoles which lithiate at C2, N-Boc-2-methylindole undergoes lateral lithiation at the C2-methyl group. The N-Boc group coordinates the lithium base and acidifies the methyl protons (benzylic-like).
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Reagents: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or s-BuLi/TMEDA at -78°C.
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Mechanism: The base removes a proton from the C2-methyl group, forming a stabilized dipole-stabilized carbanion.
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Application: Reaction with electrophiles (alkyl halides, aldehydes, epoxides) extends the carbon chain at the 2-position, preserving the indole core.
C-3 Functionalization
While the ring is deactivated, the C-3 position remains the most nucleophilic site on the ring.
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Halogenation: Reaction with NBS yields 3-bromo-N-Boc-2-methylindole.
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Friedel-Crafts: Acylation requires stronger Lewis acids (e.g., AlCl₃) due to the Boc deactivation.
Reactivity Map
Figure 2: Divergent reactivity pathways for N-Boc-2-methylindole.
Applications in Drug Discovery[6][7][8][12]
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Indomethacin Analogs: Used as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that require a 2-methylindole core with specific functionalization at the 3-position (acetic acid side chains).
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Kinase Inhibitors: The lateral lithiation pathway allows for the introduction of solubilizing groups or pharmacophores at the 2-position, a common strategy in optimizing kinase selectivity.
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Solid-Phase Synthesis: The Boc group is stable to basic conditions often used in coupling reactions (e.g., Suzuki-Miyaura), making this scaffold suitable for combinatorial libraries.
References
- Organic Syntheses.General Procedures for N-Boc Protection of Indoles. (Extrapolated from standard protocols for N-Boc indole synthesis).
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Beilstein Journal of Organic Chemistry. NMR spectra of N-Boc indole derivatives. Available at: [Link]
